

In-Depth Technical Guide to the Half-life Determination of Cesium-138

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-138

Cat. No.: B1237778

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the experimental determination of the half-life of **Cesium-138** (^{138}Cs), a short-lived radioisotope of significant interest in nuclear physics and related fields. This guide details the nuclear properties of ^{138}Cs , methods of its production, and in-depth protocols for its half-life measurement using gamma-ray spectroscopy and beta decay analysis.

Introduction to Cesium-138

Cesium-138 is a radioactive isotope of cesium with a half-life of approximately 32 to 33.41 minutes.[1][2][3][4][5] It decays primarily through beta-minus (β^-) emission to stable Barium-138 (^{138}Ba).[1] Due to its relatively short half-life, the production and analysis of ^{138}Cs require rapid and efficient experimental techniques. Accurate determination of its half-life is crucial for fundamental nuclear data, reactor physics calculations, and potential applications in medical isotope production.

Cesium-138 also has a metastable isomer, **Cesium-138m** ($^{138\text{m}}\text{Cs}$), with a shorter half-life of about 2.91 minutes.[2] This isomer decays via isomeric transition (IT) to the ground state of ^{138}Cs or by beta decay to ^{138}Ba .

Nuclear Properties and Decay Scheme

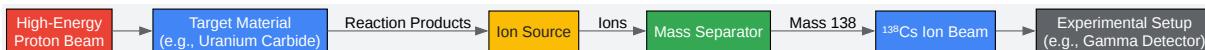
A thorough understanding of the decay characteristics of **Cesium-138** is fundamental to designing experiments for its half-life determination.

Table 1: Nuclear Properties of **Cesium-138**

Property	Value
Atomic Number (Z)	55
Mass Number (A)	138
Neutron Number (N)	83
Half-life (^{138}Cs)	33.41 ± 0.18 min
Decay Mode	β^-
Daughter Nuclide	^{138}Ba (stable)
Beta Decay Energy ($Q\beta^-$)	5.375 MeV
Half-life ($^{138\text{m}}\text{Cs}$)	2.91 ± 0.08 min
$^{138\text{m}}\text{Cs}$ Decay Modes	IT (81%), β^- (19%)

The decay of ^{138}Cs to ^{138}Ba is accompanied by the emission of several gamma rays of characteristic energies and intensities. These gamma emissions are the cornerstone of the gamma-ray spectroscopy method for half-life determination.

[Click to download full resolution via product page](#)


Cesium-138 Decay Scheme

Production of Cesium-138

The short half-life of ^{138}Cs necessitates its production in proximity to the measurement apparatus. The two primary methods for producing ^{138}Cs are:

- Nuclear Fission: **Cesium-138** is a fission product of Uranium-235 (^{235}U) and other fissile isotopes.^[2] It can be produced in a nuclear reactor and then rapidly separated from the other fission products.
- Neutron Capture: **Cesium-138** can be produced by neutron capture by the stable isotope Cesium-137 (^{137}Cs). This method is particularly useful for producing ^{138}Cs with a high specific activity.

For experiments requiring a continuous or semi-continuous supply of short-lived isotopes like ^{138}Cs , the Isotope Separation On-Line (ISOL) technique is highly effective.^{[2][3][4][5][6]} In an ISOL facility, a target is bombarded with high-energy particles (e.g., protons) to produce a variety of reaction products. These products are then effused from the target, ionized, mass-separated, and delivered as a low-energy ion beam of the desired isotope to the experimental setup.

[Click to download full resolution via product page](#)

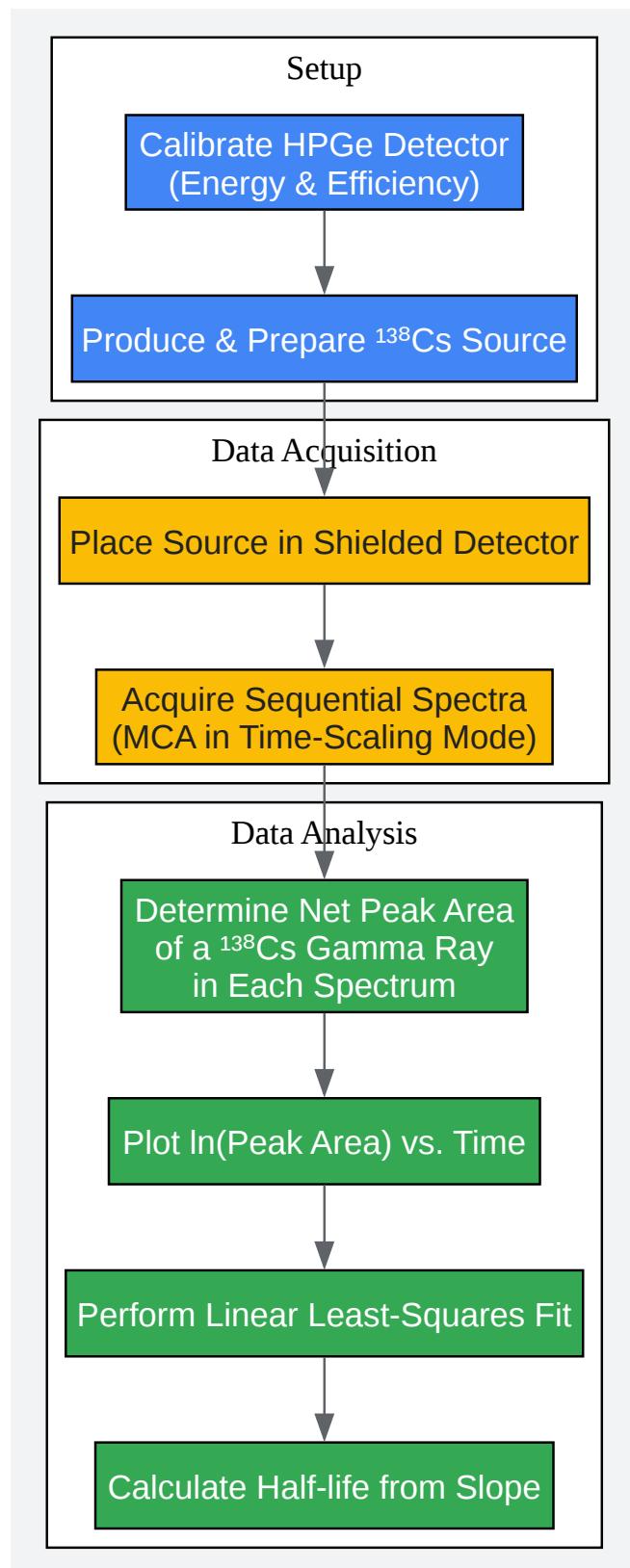
ISOL Production Workflow

Experimental Protocols for Half-life Determination

The determination of the half-life of ^{138}Cs can be accomplished through several experimental techniques. The most common and direct methods are gamma-ray spectroscopy and beta decay analysis.

Gamma-Ray Spectroscopy

This method relies on measuring the decay of the intensity of the characteristic gamma rays emitted following the beta decay of ^{138}Cs .


4.1.1. Experimental Setup

- High-Purity Germanium (HPGe) Detector: An HPGe detector is preferred for its excellent energy resolution, which allows for the clear identification and quantification of the gamma-ray peaks of interest.[7]
- Multichannel Analyzer (MCA): An MCA is used to sort the pulses from the detector by their amplitude (energy) and to record the gamma-ray spectrum.[8][9][10] For half-life measurements, the MCA is often operated in time-scaling mode (also known as multichannel scaling or MCS), where it acquires a series of spectra over consecutive time intervals.[8][10]
- Lead Shielding: The detector should be housed in a lead shield to reduce background radiation from the environment.[9]
- Sample Holder: A reproducible geometry for placing the ^{138}Cs source is crucial for accurate measurements.

4.1.2. Protocol

- Detector Calibration:
 - Perform an energy calibration of the HPGe detector using standard radioactive sources with well-known gamma-ray energies (e.g., ^{60}Co , ^{137}Cs , ^{152}Eu).[10][11] This establishes the relationship between channel number and gamma-ray energy.
 - Perform an efficiency calibration to determine the detector's efficiency as a function of energy. This is essential for quantitative analysis of gamma-ray intensities but not strictly necessary for half-life determination if the same peak is followed over time.
- Sample Preparation and Placement:
 - Produce ^{138}Cs using one of the methods described in Section 3. If chemical separation is required, it must be performed rapidly to minimize decay losses. A common method for cesium separation is precipitation with sodium tetrphenylborate.[1]

- Place the prepared ^{138}Cs source at a fixed and reproducible distance from the detector.
- Data Acquisition:
 - Set the MCA to operate in time-scaling mode.
 - Define the time interval for each spectrum (e.g., 60 seconds) and the total number of spectra to be acquired. The total acquisition time should be several half-lives of ^{138}Cs (e.g., 3-5 half-lives, so approximately 1.5 to 2.5 hours).
 - Begin data acquisition immediately after the source is placed.
- Data Analysis:
 - For each acquired spectrum, identify a prominent and well-resolved gamma-ray peak corresponding to the decay of ^{138}Cs (e.g., 1.436 MeV).
 - Determine the net peak area (total counts in the peak minus the background) for this chosen peak in each spectrum.
 - Correct the peak areas for dead time, which is the time the MCA is busy processing a pulse and cannot accept another. The MCA software typically provides the live time for each acquisition, which can be used for this correction.
 - Plot the natural logarithm of the dead-time-corrected net peak area versus the midpoint of the time interval for each spectrum.
 - Perform a linear least-squares fit to the data points. The slope of this line will be equal to the negative of the decay constant (λ).
 - Calculate the half-life ($t_{1/2}$) using the relationship: $t_{1/2} = \ln(2) / \lambda$

[Click to download full resolution via product page](#)

Gamma Spectroscopy Workflow

Beta Decay Analysis

This method involves directly measuring the rate of beta particle emission from the ^{138}Cs sample as a function of time.

4.2.1. Experimental Setup

- Beta Detector: A plastic scintillation detector or a Geiger-Müller (GM) counter can be used. [\[12\]](#)[\[13\]](#) These detectors are sensitive to beta particles.
- Counting Electronics: A scaler or a rate meter is used to count the number of beta particles detected in a given time interval.
- Sample Holder: A well-defined and reproducible geometry is essential.

4.2.2. Protocol

- Background Measurement:
 - Before introducing the ^{138}Cs source, measure the background count rate for a period of time to establish the average background level.
- Sample Preparation and Placement:
 - Prepare the ^{138}Cs source, ensuring it is thin enough to minimize self-absorption of the beta particles.
 - Place the source in the detector at a fixed geometry.
- Data Acquisition:
 - Begin counting immediately after the source is in place.
 - Record the number of counts over a series of consecutive time intervals (e.g., every 60 seconds).
 - Continue data collection for a duration of several half-lives of ^{138}Cs .
- Data Analysis:

- Subtract the average background count rate from each measured count rate to obtain the net count rate.
- Plot the natural logarithm of the net count rate versus the midpoint of the time interval.
- Perform a linear least-squares fit to the data points. The slope of the line is the negative of the decay constant (λ).
- Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = \ln(2) / \lambda$

Data Presentation

The quantitative data from the half-life determination experiments should be summarized in clear and well-structured tables.

Table 2: Sample Data from a Gamma-Ray Spectroscopy Experiment

Time (minutes)	Net Peak Area (Counts)	In(Net Peak Area)
1.0	8520	9.05
5.0	7250	8.89
10.0	5890	8.68
20.0	4010	8.30
30.0	2730	7.91
45.0	1550	7.35
60.0	880	6.78

Table 3: Summary of Experimental Half-life Values for ^{138}Cs

Experimental Method	Measured Half-life (minutes)	Uncertainty (minutes)
Gamma-Ray Spectroscopy	33.2	± 0.5
Beta Decay Analysis	32.9	± 0.7
Literature Value	33.41	± 0.18

Conclusion

The accurate determination of the half-life of **Cesium-138** is an essential task in nuclear science. Both gamma-ray spectroscopy and beta decay analysis are robust methods for this purpose. When performed with care, these techniques can yield precise and reliable values for the half-life of this short-lived isotope. The protocols outlined in this guide provide a framework for conducting such experiments, from the production of the isotope to the final data analysis. Adherence to proper calibration, background subtraction, and statistical analysis is paramount for obtaining high-quality results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An isotope dilution-precipitation process for removing radioactive cesium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope Separation On-Line (ISOL) - ISOLDE at CERN (July 9, 2004) · Indico [indico.cern.ch]
- 3. ISOLDE | CERN [home.cern]
- 4. researchgate.net [researchgate.net]
- 5. archive.int.washington.edu [archive.int.washington.edu]
- 6. On-line separation of short-lived nuclei by a multi-reflection time-of-flight device (Journal Article) | ETDEWEB [osti.gov]

- 7. [osti.gov \[osti.gov\]](#)
- 8. [physics.uwo.ca \[physics.uwo.ca\]](#)
- 9. [cdn.prod.web.uta.edu \[cdn.prod.web.uta.edu\]](#)
- 10. [Multichannel analyzer - Wikipedia \[en.wikipedia.org\]](#)
- 11. [researchgate.net \[researchgate.net\]](#)
- 12. [kpfu.ru \[kpfu.ru\]](#)
- 13. [researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide to the Half-life Determination of Cesium-138]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1237778#half-life-determination-of-cesium-138\]](https://www.benchchem.com/product/b1237778#half-life-determination-of-cesium-138)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com